

Understanding the molecular weight of m-PEG5-CH₂COOH.

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Compound of Interest

Compound Name: *m*-PEG5-CH₂COOH

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An In-depth Technical Guide to **m-PEG5-CH₂COOH**

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-acetic acid with five ethylene glycol units (**m-PEG5-CH₂COOH**), a discrete PEGylation reagent crucial for researchers, scientists, and professionals in drug development. It details the molecule's physicochemical properties, experimental protocols for its characterization and application, and a visual representation of a typical workflow.

Core Properties of **m-PEG5-CH₂COOH**

m-PEG5-CH₂COOH, systematically named 2,5,8,11,14-pentaoxahexadecan-16-oic acid, is a monodisperse polyethylene glycol (PEG) derivative.^{[1][2]} It features a terminal methoxy group and a carboxylic acid group, making it a valuable tool in bioconjugation.^[3] The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.^{[1][3]}

Quantitative Data Summary

The following table summarizes the key quantitative data for **m-PEG5-CH₂COOH**.

Property	Value	References
IUPAC Name	2,5,8,11,14-pentaoxahehexadecan-16-oic acid	[1]
Synonyms	m-PEG5-acid	[1]
CAS Number	16024-66-1	[1][4]
Molecular Formula	C11H22O7	[1][4]
Molecular Weight	266.29 g/mol	[1]
Exact Mass	266.1366	[1]
Purity	Typically >95% to >98%	[1][4]
Appearance	Solid powder or liquid	[1][5]
Density (liquid)	~1.124 g/cm ³	[5]
Solubility	Soluble in DMSO	[1]
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.	[1]

Note: Some sources may erroneously report the molecular formula as C13H26O8 with a molecular weight of 310.34.[6][7] The data presented here is consistent with the IUPAC name.

Applications in Research and Drug Development

The primary application of **m-PEG5-CH₂COOH** is as a linker in bioconjugation, a process known as PEGylation. This involves covalently attaching the PEG derivative to proteins, peptides, or small molecules to improve their pharmacokinetic and pharmacodynamic properties.[8]

Key applications include:

- Antibody-Drug Conjugates (ADCs): It serves as a non-cleavable linker to connect an antibody to a cytotoxic drug.[\[5\]](#) The PEG spacer can enhance the solubility and stability of the ADC.[\[9\]](#)
- PROTACs: It is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[5\]](#)
- Drug Delivery: The hydrophilic nature of the PEG chain helps to increase the in vivo stability and circulation time of therapeutic agents by reducing enzymatic degradation and renal clearance.[\[8\]](#)
- Surface Modification: It is used to functionalize the surface of nanoparticles and other drug delivery systems to reduce non-specific protein binding.[\[8\]](#)

Experimental Protocols

This section provides detailed methodologies for the characterization and a primary application of **m-PEG5-CH₂COOH**.

Characterization Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful technique to confirm the structure and purity of **m-PEG5-CH₂COOH**.[\[10\]](#)

- Objective: To verify the chemical structure and assess the purity of the **m-PEG5-CH₂COOH** sample.
- Materials:
 - **m-PEG5-CH₂COOH** sample
 - Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)
 - NMR tubes
 - NMR spectrometer (e.g., 400 MHz)

- Procedure:
 - Dissolve a small amount of the **m-PEG5-CH₂COOH** sample in the chosen deuterated solvent within an NMR tube.
 - Acquire the ¹H NMR spectrum.
 - Data Interpretation:
 - The spectrum should show a singlet corresponding to the methoxy (CH₃O-) protons.
 - A series of peaks corresponding to the ethylene glycol repeating units (-OCH₂CH₂O-) will be present in the backbone region of the spectrum.
 - Signals corresponding to the methylene protons of the acetic acid group (-CH₂COOH) should be identifiable.
 - The integration of these peaks can be used to confirm the structure and, in some cases, estimate the molecular weight.^[10] Using DMSO-d₆ as the solvent can be advantageous as the hydroxyl proton resonance is often well-defined and does not shift significantly, aiding in quantification.^[11]

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the precise molecular weight of **m-PEG5-CH₂COOH**.^[12]

- Objective: To confirm the molecular weight of the **m-PEG5-CH₂COOH**.
- Materials:
 - **m-PEG5-CH₂COOH** sample
 - Appropriate solvent (e.g., methanol, acetonitrile/water mixture)
 - Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
- Procedure:

- Prepare a dilute solution of the **m-PEG5-CH₂COOH** sample in a suitable solvent.
- Introduce the sample into the mass spectrometer.
- Acquire the mass spectrum.
- Data Interpretation: The resulting spectrum should display a prominent peak corresponding to the molecular ion of **m-PEG5-CH₂COOH** (e.g., $[M+H]^+$ or $[M+Na]^+$). The measured mass should align with the theoretical molecular weight of 266.29 g/mol .[\[1\]](#)

Protocol for Protein Conjugation (PEGylation)

This protocol describes the conjugation of **m-PEG5-CH₂COOH** to a primary amine (e.g., a lysine residue on a protein) using EDC/NHS chemistry.[\[8\]](#)[\[13\]](#)

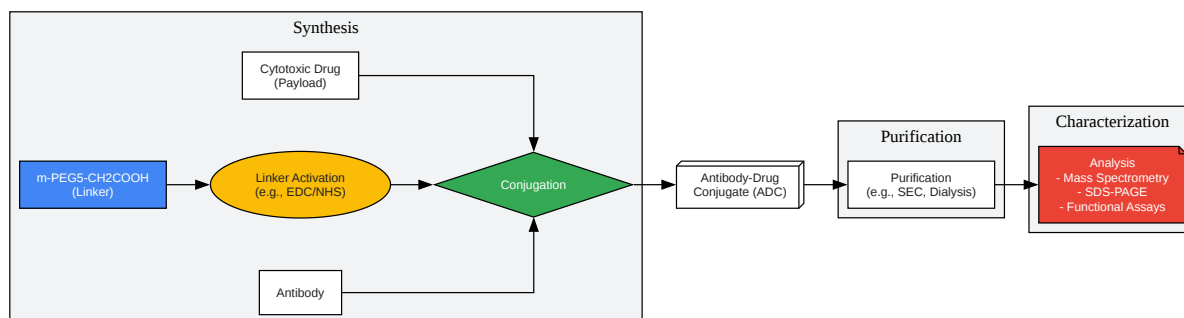
- Objective: To covalently attach **m-PEG5-CH₂COOH** to a protein.
- Materials:
 - **m-PEG5-CH₂COOH**
 - Protein with available primary amines
 - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[\[14\]](#)
 - N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS[\[14\]](#)
 - Activation Buffer: 0.1M MES, pH 4.5-6.0[\[8\]](#)[\[15\]](#)
 - Conjugation Buffer: Amine-free buffer such as 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5[\[8\]](#)
 - Quenching Buffer: e.g., Tris or glycine solution[\[8\]](#)
 - Purification system (e.g., size-exclusion chromatography or dialysis)[\[8\]](#)
- Procedure:
 - Reagent Preparation:

- Equilibrate all reagents to room temperature.
- Prepare a stock solution of **m-PEG5-CH₂COOH** in an anhydrous solvent like DMSO or DMF.[\[13\]](#)
- Dissolve the protein in the Conjugation Buffer.
- Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer or ultrapure water.[\[8\]](#)
- Activation of **m-PEG5-CH₂COOH**:
 - In a reaction vessel, combine the **m-PEG5-CH₂COOH** solution with EDC and NHS. A common molar ratio is 1:2:2 (PEG:EDC:NHS), though this may need optimization.[\[8\]](#)
 - Incubate for 15-30 minutes at room temperature. This step is most efficient at a pH between 4.5 and 7.2.[\[8\]](#)[\[15\]](#)
- Conjugation to Protein:
 - Immediately add the activated **m-PEG5-CH₂COOH** mixture to the protein solution.
 - Adjust the pH of the reaction mixture to 7.2-7.5 if necessary. The reaction with primary amines is most efficient at a pH between 7.0 and 8.5.[\[8\]](#)
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[\[8\]](#)
- Quenching:
 - Add the Quenching Buffer to stop the reaction by consuming any unreacted NHS esters.[\[8\]](#)
- Purification:
 - Remove unreacted PEG, EDC, NHS, and quenching reagents using size-exclusion chromatography or dialysis.[\[8\]](#)
- Characterization:

- Analyze the purified PEGylated protein using techniques like SDS-PAGE (which will show a molecular weight shift), mass spectrometry, and functional assays to confirm successful conjugation.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of an antibody-drug conjugate (ADC) using a PEG linker like **m-PEG5-CH₂COOH**.



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Caption: Workflow for ADC Synthesis using **m-PEG5-CH₂COOH**.

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